ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Overview
Description
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C9H13NO3 . It has a molecular weight of 183.21 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is 1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate has a boiling point of 125°C (under a pressure of 16 Torr) and a density of 1.1109 g/cm3 . It is typically stored at temperatures between 2-8°C and is in liquid form .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridinyl Derivatives
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: is utilized in the synthesis of Imidazo[1,2-a]pyridinyl derivatives , which are important for their potential as IRAK4 inhibitors . IRAK4 is a key kinase in the Toll-like receptor (TLR) pathway, which is crucial for innate immunity. Inhibitors of IRAK4 have been studied for their therapeutic potential in treating autoimmune diseases and certain cancers.
Proteomics Research
In proteomics, this compound serves as a building block for the synthesis of complex molecules. Its reactive sites make it suitable for modifications, allowing researchers to study protein interactions and functions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H302, meaning it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P280) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, also known as ethyl 4-cyanooxane-4-carboxylate, is a complex organic compound. It is used in the preparation of imidazo[1,2-a]pyridinyl derivatives as irak4 inhibitors . IRAK4 is a kinase involved in the Toll-like receptor and interleukin-1 signaling pathways, playing a crucial role in innate immunity and inflammation .
Mode of Action
As a precursor in the synthesis of IRAK4 inhibitors, it may interact with its targets by inhibiting the kinase activity of IRAK4, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The compound potentially affects the Toll-like receptor and interleukin-1 signaling pathways through its role in the synthesis of IRAK4 inhibitors . These pathways are critical for the activation of immune responses, and their modulation can have significant downstream effects on inflammation and innate immunity .
Result of Action
Given its role in the synthesis of irak4 inhibitors, it may contribute to the modulation of immune responses and inflammation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate .
properties
IUPAC Name |
ethyl 4-cyanooxane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMUZAFAFBJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622156 | |
Record name | Ethyl 4-cyanooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30431-99-3 | |
Record name | Ethyl 4-cyanooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-cyanooxane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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